L-Alanyl-L-lysyl-L-tyrosyl-L-lysine

Descripción

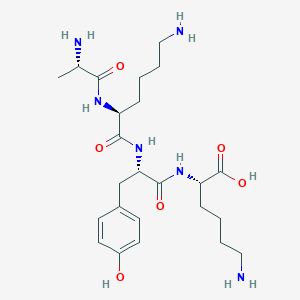

L-Alanyl-L-lysyl-L-tyrosyl-L-lysine is a tetrapeptide composed of alanine, lysine, tyrosine, and lysine residues. Lysine contributes positively charged side chains, which may enhance solubility in aqueous environments, while tyrosine’s phenol group could enable participation in hydrogen bonding or hydrophobic interactions .

Propiedades

Número CAS |

599197-89-4 |

|---|---|

Fórmula molecular |

C24H40N6O6 |

Peso molecular |

508.6 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C24H40N6O6/c1-15(27)21(32)28-18(6-2-4-12-25)22(33)30-20(14-16-8-10-17(31)11-9-16)23(34)29-19(24(35)36)7-3-5-13-26/h8-11,15,18-20,31H,2-7,12-14,25-27H2,1H3,(H,28,32)(H,29,34)(H,30,33)(H,35,36)/t15-,18-,19-,20-/m0/s1 |

Clave InChI |

AKMQLAKZAFTCHB-KNTRFNDTSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)N |

SMILES canónico |

CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Alanyl-L-lysyl-L-tyrosyl-L-lysine can be synthesized through peptide coupling reactions. One common method involves the use of α-ester acyltransferase as a biocatalyst, with alanine methyl ester (L-Ala-OMe) and tyrosine (L-Tyr) as the acyl donor and nucleophile, respectively . The reaction conditions include a boric acid-borax buffer (0.2 mol/L), a temperature of 30°C, and a pH of 9.5. The acyl donor to nucleophile ratio is typically 2:1, and the reaction is carried out in a deep eutectic solvent (DES) composed of choline chloride and urea, with 15% (v/v) water content .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

L-Alanyl-L-lysyl-L-tyrosyl-L-lysine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various protecting groups for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction can yield modified peptides with altered functional groups .

Aplicaciones Científicas De Investigación

L-Alanyl-L-lysyl-L-tyrosyl-L-lysine has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.

Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays

Mecanismo De Acción

The mechanism of action of L-Alanyl-L-lysyl-L-tyrosyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity and modulating biological processes. For example, the lysine residues can interact with negatively charged sites on proteins, while the tyrosine residue can participate in phosphorylation reactions .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Comparison with Modified Amino Acids: 3-Methyl-L-tyrosine

While L-Alanyl-L-lysyl-L-tyrosyl-L-lysine is a peptide, 3-Methyl-L-tyrosine (CAS 17028-03-4) is a modified tyrosine derivative. Key differences include:

- Molecular Complexity : The tetrapeptide has a larger molecular framework (estimated MW ~564.6 g/mol) compared to 3-Methyl-L-tyrosine (MW 195.22 g/mol) .

- Functional Groups : 3-Methyl-L-tyrosine lacks the peptide bonds and cationic lysine residues present in the tetrapeptide, which may limit its interaction with charged biological targets .

- Toxicity Data : Toxicology studies for 3-Methyl-L-tyrosine are incomplete, whereas peptide toxicity often depends on sequence and stability .

Comparison with Longer Peptides

and list peptides with extended chains, such as:

- Long-chain lysine-rich peptide (CAS 155709-76-5, MW 2478.16 g/mol): Contains multiple lysine and alanine residues, suggesting higher cationic charge density but lower bioavailability due to size .

Table 1: Structural Comparison

Handling and Stability

Smaller peptides may exhibit better stability in physiological fluids compared to larger analogs, though this depends on protease susceptibility.

Environmental Impact

Preventing environmental contamination is critical for peptides, as improper disposal could lead to bioaccumulation (e.g., emphasizes avoiding drainage systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.